molecular formula C25H18ClF3N2O4 B284604 2-(4-chlorophenyl)-5-(4-methoxyphenyl)-3-[4-(trifluoromethyl)phenyl]dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione

2-(4-chlorophenyl)-5-(4-methoxyphenyl)-3-[4-(trifluoromethyl)phenyl]dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione

カタログ番号: B284604
分子量: 502.9 g/mol
InChIキー: WFPOBVUWSZPAPJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(4-chlorophenyl)-5-(4-methoxyphenyl)-3-[4-(trifluoromethyl)phenyl]dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione, also known as CPI-0610, is a small molecule inhibitor that targets the bromodomain and extra-terminal (BET) family of proteins. BET proteins are involved in the regulation of gene expression and have been implicated in various diseases, including cancer, inflammation, and cardiovascular disease. CPI-0610 has shown promise as a potential therapeutic agent in preclinical studies and is currently undergoing clinical trials.

作用機序

2-(4-chlorophenyl)-5-(4-methoxyphenyl)-3-[4-(trifluoromethyl)phenyl]dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione targets the BET family of proteins, specifically the bromodomains of BRD2, BRD3, and BRD4. BET proteins are involved in the regulation of gene expression by binding to acetylated histones and recruiting transcriptional machinery to the chromatin. By inhibiting BET proteins, this compound disrupts the expression of oncogenes and other genes involved in tumor growth and inflammation.
Biochemical and Physiological Effects:
In addition to its anti-tumor and anti-inflammatory effects, this compound has been shown to have other biochemical and physiological effects. In animal models, this compound has been shown to improve glucose metabolism and insulin sensitivity, suggesting a potential role in the treatment of diabetes. Additionally, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.

実験室実験の利点と制限

One advantage of 2-(4-chlorophenyl)-5-(4-methoxyphenyl)-3-[4-(trifluoromethyl)phenyl]dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione is its specificity for the BET family of proteins. This allows for targeted inhibition of oncogenes and other disease-associated genes without affecting normal cellular processes. However, one limitation of this compound is its relatively short half-life, which may limit its effectiveness in vivo. Additionally, the optimal dosage and dosing schedule of this compound in clinical settings are still being determined.

将来の方向性

There are several potential future directions for research on 2-(4-chlorophenyl)-5-(4-methoxyphenyl)-3-[4-(trifluoromethyl)phenyl]dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione. One area of interest is the development of combination therapies that include this compound and other anti-cancer agents. Additionally, further preclinical and clinical studies are needed to determine the optimal dosage and dosing schedule of this compound in various disease settings. Finally, the potential role of this compound in the treatment of other diseases, such as diabetes and Alzheimer's disease, warrants further investigation.

合成法

The synthesis of 2-(4-chlorophenyl)-5-(4-methoxyphenyl)-3-[4-(trifluoromethyl)phenyl]dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione involves several steps, starting with the reaction of 4-chloroaniline with 4-methoxybenzaldehyde to form an intermediate product. This intermediate is then reacted with 4-(trifluoromethyl)phenylhydrazine to form the pyrrolo[3,4-d]isoxazole ring system. The final step involves the introduction of the 5-(4-methoxyphenyl) substituent using palladium-catalyzed cross-coupling reactions.

科学的研究の応用

2-(4-chlorophenyl)-5-(4-methoxyphenyl)-3-[4-(trifluoromethyl)phenyl]dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione has been shown to have anti-tumor activity in various cancer cell lines, including acute myeloid leukemia (AML), multiple myeloma, and solid tumors such as prostate and lung cancer. In preclinical studies, this compound has been shown to inhibit the growth of cancer cells by suppressing the expression of oncogenes and inducing cell cycle arrest and apoptosis. Additionally, this compound has been shown to have anti-inflammatory effects in animal models of rheumatoid arthritis and asthma.

特性

分子式

C25H18ClF3N2O4

分子量

502.9 g/mol

IUPAC名

2-(4-chlorophenyl)-5-(4-methoxyphenyl)-3-[4-(trifluoromethyl)phenyl]-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione

InChI

InChI=1S/C25H18ClF3N2O4/c1-34-19-12-10-17(11-13-19)30-23(32)20-21(14-2-4-15(5-3-14)25(27,28)29)31(35-22(20)24(30)33)18-8-6-16(26)7-9-18/h2-13,20-22H,1H3

InChIキー

WFPOBVUWSZPAPJ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)C(F)(F)F

正規SMILES

COC1=CC=C(C=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)C(F)(F)F

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。